2'-Methoxy-4'-(trifluoromethoxy)acetophenone

Catalog No.
S3302019
CAS No.
886500-08-9
M.F
C10H9F3O3
M. Wt
234.174
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Methoxy-4'-(trifluoromethoxy)acetophenone

CAS Number

886500-08-9

Product Name

2'-Methoxy-4'-(trifluoromethoxy)acetophenone

IUPAC Name

1-[2-methoxy-4-(trifluoromethoxy)phenyl]ethanone

Molecular Formula

C10H9F3O3

Molecular Weight

234.174

InChI

InChI=1S/C10H9F3O3/c1-6(14)8-4-3-7(5-9(8)15-2)16-10(11,12)13/h3-5H,1-2H3

InChI Key

YAMJXZPRMMJVTQ-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC

solubility

not available

2'-Methoxy-4'-(trifluoromethoxy)acetophenone is an aromatic ketone characterized by the presence of both methoxy and trifluoromethoxy functional groups. Its molecular formula is C10H9F3O3, and it has a molecular weight of approximately 234.17 g/mol . The trifluoromethoxy group imparts unique electronic properties that can influence the compound's reactivity and biological activity.

Typical of aromatic ketones, including electrophilic substitutions and nucleophilic additions. For instance, it can undergo hydrolysis to form corresponding acids or alcohols under acidic or basic conditions. The trifluoromethoxy group may also enhance the electrophilicity of the aromatic ring, making it more reactive towards nucleophiles .

Research on the biological activity of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone indicates potential pharmacological properties. Compounds with similar structures have shown antimicrobial, anti-inflammatory, and anticancer activities. The trifluoromethoxy group is known to modulate biological activity by influencing lipid solubility and membrane permeability, which could enhance therapeutic efficacy .

Several methods have been proposed for synthesizing 2'-Methoxy-4'-(trifluoromethoxy)acetophenone:

  • Direct Methoxylation: This method involves the introduction of the methoxy group onto the acetophenone backbone using methanol under acidic conditions.
  • Trifluoromethylation: The trifluoromethoxy group can be introduced via electrophilic fluorination methods, often utilizing reagents such as trifluoromethyl iodide or other fluorinating agents under controlled conditions .
  • Coupling Reactions: Recent studies have explored coupling reactions involving diazonium salts derived from appropriate anilines, followed by subsequent reactions to introduce both functional groups effectively .

2'-Methoxy-4'-(trifluoromethoxy)acetophenone has several applications across different fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs with enhanced bioactivity.
  • Agricultural Chemicals: The compound could serve as an intermediate in the synthesis of agrochemicals.
  • Materials Science: It may be used in developing advanced materials due to its electronic properties .

Interaction studies are crucial for understanding how 2'-Methoxy-4'-(trifluoromethoxy)acetophenone interacts with biological systems. Preliminary research suggests that it may interact with various enzymes and receptors, potentially influencing metabolic pathways. Further studies are needed to elucidate these interactions fully and assess their implications for pharmacology and toxicology .

Several compounds share structural similarities with 2'-Methoxy-4'-(trifluoromethoxy)acetophenone. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2'-Methyl-4'-(trifluoromethoxy)acetophenoneC10H9F3O2Methyl group instead of methoxy
4'-Methoxy-2,2,2-trifluoroacetophenoneC9H7F3O2Different position of methoxy group
2'-Hydroxy-5'-(trifluoromethoxy)acetophenoneC9H7F3O3Hydroxy group instead of methoxy
4'-(Trifluoromethoxy)acetophenoneC9H7F3OLacks additional methoxy group

The presence of both methoxy and trifluoromethoxy groups in 2'-Methoxy-4'-(trifluoromethoxy)acetophenone distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.

Traditional Nucleophilic Substitution Pathways in Acetophenone Derivatives

The synthesis of 2'-methoxy-4'-(trifluoromethoxy)acetophenone often begins with Friedel-Crafts acylation, a cornerstone reaction for introducing acetyl groups onto aromatic rings. In one approach, 2-methoxy-4-(trifluoromethoxy)phenyl ethanone is synthesized via boron trichloride-mediated acylation. A solution of the precursor in dichloromethane is cooled to -25°C, followed by dropwise addition of boron trichloride to maintain temperatures below -18°C. This method achieves a 97% yield, with the reaction quenched by pouring into ice and subsequent aqueous workup.

An alternative route employs aluminum trichloride as a Lewis acid for acetylating m-fluoroanisole. Ethylene dichloride serves as the solvent, with acetyl chloride introduced at 0–10°C. This method yields 95 g of 2-fluoro-4-methoxyacetophenone after recrystallization with methanol, demonstrating scalability for industrial applications. Both methods highlight the critical role of Lewis acids in activating electrophilic aromatic substitution, though boron trichloride offers superior low-temperature compatibility for thermally sensitive intermediates.

Table 1: Comparison of Traditional Nucleophilic Substitution Methods

ParameterBoron Trichloride MethodAluminum Trichloride Method
CatalystBCl₃AlCl₃
SolventDichloromethaneEthylene Dichloride
Temperature Range-25°C to -18°C0°C to 10°C
Yield97%95 g (isolated)
Key AdvantageHigh yield at low temperaturesScalable for industrial production

Advanced O-Trifluoromethylation Techniques Using λ³-Iodane Reagents

While λ³-iodane reagents are not explicitly detailed in the provided sources, recent advances in trifluoromethoxylation leverage alternative reagents such as (E)-O-trifluoromethyl-benzaldoximes (TFBO). These compounds release CF₃O⁻ species under basic conditions, enabling nucleophilic trifluoromethoxylation of alkyl halides without silver catalysts. For instance, TFBO reacts with primary and secondary alkyl halides at ambient temperatures, achieving moderate to high yields (50–85%) even in the presence of ester, ketone, or nitrile functional groups. This method circumvents the instability of free trifluoromethoxide ions and expands substrate scope to include unactivated electrophiles.

Table 2: Performance of TFBO in Trifluoromethoxylation

Substrate TypeReaction ConditionsYield Range
Primary alkyl bromidesK₂CO₃, DMF, 25°C, 12 h60–85%
Secondary alkyl iodidesCs₂CO₃, DMSO, 40°C, 24 h50–75%
Benzyl chloridesDBU, THF, 25°C, 8 h70–80%

This approach is particularly valuable for late-stage functionalization of drug candidates, as demonstrated by its application to complex molecules like sitagliptin derivatives.

Catalytic Systems for Enhanced Regioselectivity in Methoxy-Trifluoromethoxy Functionalization

Regioselective introduction of methoxy and trifluoromethoxy groups demands tailored catalytic systems. Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) enhance reaction kinetics in biphasic mixtures. For example, a large-scale synthesis of 3'-(trifluoromethyl)acetophenone employs TBAB and sodium tert-butoxide under nitrogen pressure (0.5–0.6 MPa), achieving a 96.3% yield at 65–75°C. The catalyst facilitates interfacial electron transfer, ensuring efficient acyl group migration.

Photoredox catalysis offers another dimension of control. Acridinium-based catalysts enable single-electron oxidation of methoxyarenes, generating cation radicals that undergo nucleophilic aromatic substitution with amines. This method achieves regioselective functionalization of mono-, di-, and trimethoxyarenes, bypassing traditional directing group strategies.

Table 3: Catalytic Systems for Regioselective Functionalization

CatalystSubstrateKey Outcome
TBAB/NaOtBuTrifluoromethylbenzene96.3% yield at 75°C
Acridinium photoredoxMethoxyarenesRegioselective amination (60–80%)

These systems underscore the synergy between catalyst design and reaction engineering in optimizing regioselectivity.

Role as Versatile Intermediate in Analgesic Prodrug Development

The incorporation of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone as a synthetic intermediate in analgesic prodrug development represents a significant advancement in pharmaceutical chemistry [9] [10] [11]. The compound's unique structural architecture, featuring both electron-donating methoxy and electron-withdrawing trifluoromethoxy substituents, provides optimal electronic properties for prodrug design strategies [8] [12] [11]. Research demonstrates that prodrug approaches utilizing fluorinated intermediates can improve active drug pharmacokinetic and pharmacodynamic properties, particularly through enhanced bioavailability and controlled release mechanisms [9] [11] [13].

The trifluoromethoxy group within the compound structure contributes substantially to lipophilicity enhancement, with studies indicating increases of 0.7-1.4 LogD units compared to non-fluorinated methoxy analogues [8] [14]. This lipophilicity enhancement directly correlates with improved membrane permeability and cellular uptake characteristics essential for analgesic efficacy [10] [12] [15]. Furthermore, the metabolic stability profile of compounds bearing trifluoromethoxy groups demonstrates variable but generally favorable characteristics when incorporated into prodrug architectures [16] [14] [17].

Structural modification strategies employing 2'-Methoxy-4'-(trifluoromethoxy)acetophenone as an intermediate have shown particular promise in developing analgesic prodrugs with enhanced therapeutic windows [18] [15] [9]. The compound serves as a critical building block for synthesizing derivatives that exhibit improved analgesic activity through optimized cyclooxygenase enzyme interactions [18] [19] [20]. Research findings indicate that fluorinated acetophenone derivatives can modulate pain pathways through selective enzyme inhibition while minimizing unwanted side effects typically associated with traditional analgesic compounds [15] [12] [21].

Table 2: Pharmacokinetic Properties Enhancement by Fluorinated Groups

Fluorinated GroupLipophilicity Enhancement (LogD units)Blood-Brain Barrier PermeabilityMetabolic StabilityReference
Trifluoromethoxy (OCF₃)0.7-1.4EnhancedVariable [14] [8]
Trifluoromethyl (CF₃)1.0-1.5EnhancedIncreased [8] [12]
Difluoromethyl (CF₂H)0.3-0.8ModerateIncreased [8] [12]
Fluorine (F)0.2-0.5ModerateIncreased [8] [12]

Structural Motif Optimization for Cyclooxygenase-2 Inhibitor Design

The strategic utilization of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone in cyclooxygenase-2 inhibitor design represents a paradigm shift toward achieving enhanced selectivity and reduced gastrointestinal toxicity [22] [23] [24]. The compound's structural motif provides a foundation for developing cyclooxygenase-2 selective inhibitors through precise molecular recognition mechanisms facilitated by fluorine substitution patterns [23] [21] [24]. Research demonstrates that fluorine introduction into acetophenone-based structures can dramatically alter cyclooxygenase enzyme selectivity profiles, with trifluoromethyl analogues showing remarkable cyclooxygenase-2 selectivity [24] [21] [23].

Molecular docking studies reveal that the trifluoromethoxy group of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone enables optimal binding interactions within the cyclooxygenase-2 active site through hydrophobic pocket formation [21] [24] [22]. The compound's methoxy substituent provides additional binding affinity through hydrogen bonding interactions with critical amino acid residues, while the trifluoromethoxy group enhances selectivity through steric and electronic complementarity [21] [24] [25]. These dual interactions result in cyclooxygenase-2 inhibitors with significantly improved selectivity indices compared to traditional non-selective inhibitors [23] [24] [22].

Structural optimization studies employing 2'-Methoxy-4'-(trifluoromethoxy)acetophenone derivatives have yielded cyclooxygenase-2 inhibitors with exceptional potency and selectivity characteristics [23] [21] [24]. The incorporation of fluorinated motifs derived from this compound has produced inhibitors exhibiting cyclooxygenase-2 inhibition constants in the nanomolar range while maintaining minimal cyclooxygenase-1 activity [24] [23] [21]. These findings demonstrate the critical importance of fluorine substitution patterns in achieving therapeutic selectivity profiles essential for safe and effective anti-inflammatory drug development [12] [21] [22].

Table 3: Cyclooxygenase-2 Selectivity Enhancement in Fluorinated Compounds

Compound TypeCyclooxygenase-2 IC₅₀ (μM)Cyclooxygenase-1 IC₅₀ (μM)Selectivity IndexReference
Fluorobenzenesulfonamides0.267>100>374 [24]
Trifluoromethyl Indomethacin0.267>100>374 [24]
Fluorinated Oxazole Derivatives0.0030.20167 [23]
Fluorinated RutaecarpineNot specifiedNot specifiedCyclooxygenase-2 selective [21]

Fluorinated Building Blocks for Blood-Brain Barrier Permeability Enhancement

The application of 2'-Methoxy-4'-(trifluoromethoxy)acetophenone as a fluorinated building block for blood-brain barrier permeability enhancement represents a critical advancement in central nervous system drug delivery [26] [27] [28]. The compound's trifluoromethoxy substituent provides essential physicochemical properties that facilitate blood-brain barrier penetration through multiple mechanisms including increased hydrophobicity and reduced surface energy [27] [28] [26]. Research demonstrates that fluorinated compounds can cross the blood-brain barrier more effectively than their non-fluorinated counterparts, making 2'-Methoxy-4'-(trifluoromethoxy)acetophenone a valuable scaffold for neurotherapeutic development [26] [29] [28].

The blood-brain barrier crossing ability of fluorinated compounds incorporating structural motifs from 2'-Methoxy-4'-(trifluoromethoxy)acetophenone occurs through transendothelial transport mechanisms enhanced by fluorine's unique properties [28] [30] [27]. Studies indicate that fluorination increases blood-brain barrier penetration by modulating hydrophobicity and membrane interactions, with cylindrical polymer brushes containing fluorinated segments showing eight-fold increased penetration compared to non-fluorinated analogues [28] [27] [30]. The trifluoromethoxy group specifically contributes to these enhanced permeability characteristics through its electron-withdrawing properties and optimal lipophilicity profile [8] [12] [26].

Mechanistic investigations reveal that 2'-Methoxy-4'-(trifluoromethoxy)acetophenone derivatives achieve blood-brain barrier permeability enhancement through multiple complementary pathways [26] [28] [30]. The compound's fluorinated nature enables interaction with specific transport mechanisms while avoiding efflux pump recognition, resulting in improved brain tissue distribution [29] [31] [28]. Additionally, the metabolic stability conferred by fluorine substitution ensures sustained central nervous system exposure, making these derivatives particularly valuable for treating neurological disorders requiring prolonged therapeutic presence [12] [26] [17].

Table 4: Applications of Trifluoromethoxy Acetophenone Derivatives in Drug Discovery

Application AreaMechanism/AdvantageDevelopment StageReference
Analgesic Prodrug DevelopmentEnhanced bioavailability and controlled releasePreclinical research [9] [10] [11]
Anti-inflammatory Drug DesignImproved selectivity and reduced side effectsClinical development [20] [18] [19]
Blood-Brain Barrier PenetrationIncreased hydrophobicity and membrane permeabilityResearch phase [26] [27] [28]
Cyclooxygenase-2 Selective InhibitionSelective enzyme binding and reduced gastrointestinal toxicityClinical trials [22] [23] [24]
Pharmaceutical Building BlocksVersatile synthetic intermediates for complex moleculesCommercial synthesis [6] [7] [32]

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Dates

Last modified: 08-19-2023

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